Cas no 29540-87-2 (1H-1,3-benzodiazole-1,2-diamine)

1H-1,3-benzodiazole-1,2-diamine structure
29540-87-2 structure
Nome del prodotto:1H-1,3-benzodiazole-1,2-diamine
Numero CAS:29540-87-2
MF:C7H8N4
MW:148.16522026062
MDL:MFCD00179019
CID:286612
PubChem ID:430989

1H-1,3-benzodiazole-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole-1,2-diamine(9CI)
    • 1H-BENZIMIDAZOLE-1,2-DIAMINE
    • benzimidazole-1,2-diamine
    • 1,2-aminobenzimidazole
    • 1,2-diaminobenzimidazole
    • 1,2-Diamino-benzimidazole
    • AC1L8QI6
    • AE-848
    • benzoimidazole-1,2-diamine
    • CHEMBL41060
    • Oprea1_843913
    • SureCN2952899
    • 1H-1,3-benzodiazole-1,2-diamine
    • F0451-1773
    • AE-848/30538008
    • 29540-87-2
    • JPVWRXBVNNXNND-UHFFFAOYSA-N
    • 1H-Benzo[d]imidazol-1,2-diamine
    • AKOS001013370
    • benzimidazole-1, 2-diamine
    • A902127
    • Z56788891
    • SCHEMBL2952899
    • J-523296
    • CS-0309000
    • BDBM50284871
    • 1-amino-1H-benzimidazol-2-ylamine
    • LS-10829
    • 1H-1,3-benzimidazole-1,2-diamine
    • EN300-14840
    • J-504650
    • DTXSID50330627
    • 1H-Benzo[d]imidazole-1,2-diamine
    • MFCD00179019
    • STL431584
    • G28875
    • 1,3-BENZODIAZOLE-1,2-DIAMINE
    • ALBB-030343
    • MDL: MFCD00179019
    • Inchi: InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10)
    • Chiave InChI: JPVWRXBVNNXNND-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C2C(=C1)NC(=N)N2N

Proprietà calcolate

  • Massa esatta: 148.07504
  • Massa monoisotopica: 148.075
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 69.9A^2

Proprietà sperimentali

  • Densità: 1.52
  • Punto di ebollizione: 407.6°Cat760mmHg
  • Punto di infiammabilità: 200.3°C
  • Indice di rifrazione: 1.774
  • PSA: 69.86

1H-1,3-benzodiazole-1,2-diamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM516297-1g
1H-Benzo[d]imidazole-1,2-diamine
29540-87-2 97%
1g
$532 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379670-50mg
Benzimidazole-1,2-diamine
29540-87-2 97%
50mg
¥1749 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379670-5g
Benzimidazole-1,2-diamine
29540-87-2 97%
5g
¥16389 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379670-250mg
Benzimidazole-1,2-diamine
29540-87-2 95%
250mg
¥2476.00 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379670-10g
Benzimidazole-1,2-diamine
29540-87-2 97%
10g
¥25786 2023-02-18
Enamine
EN300-14840-5.0g
1H-1,3-benzodiazole-1,2-diamine
29540-87-2 95.0%
5.0g
$759.0 2025-03-21
Enamine
EN300-14840-10.0g
1H-1,3-benzodiazole-1,2-diamine
29540-87-2 95.0%
10.0g
$1102.0 2025-03-21
abcr
AB314581-1 g
1H-Benzimidazole-1,2-diamine; 95%
29540-87-2
1 g
€489.50 2023-07-19
Enamine
EN300-14840-0.1g
1H-1,3-benzodiazole-1,2-diamine
29540-87-2 95.0%
0.1g
$111.0 2025-03-21
Enamine
EN300-14840-2.5g
1H-1,3-benzodiazole-1,2-diamine
29540-87-2 95.0%
2.5g
$485.0 2025-03-21

1H-1,3-benzodiazole-1,2-diamine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:29540-87-2)1H-1,3-benzodiazole-1,2-diamine
A902127
Purezza:99%
Quantità:250mg
Prezzo ($):164.0